4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
CAS No.: 859130-94-2
Cat. No.: VC4641824
Molecular Formula: C19H19NO3
Molecular Weight: 309.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859130-94-2 |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.365 |
| IUPAC Name | 4-[[benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
| Standard InChI | InChI=1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3 |
| Standard InChI Key | PHKVHRNLUBIQSK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, reflects its intricate substitution pattern. The core chromen-2-one scaffold consists of a benzopyrone system, with a ketone group at position 2 and a hydroxyl group at position 6. The 4-position is substituted with a benzyl(methyl)aminomethyl group (–CH2–N(CH3)–CH2C6H5), while a methyl group occupies position 7. This arrangement introduces steric and electronic modifications that enhance binding to biological targets compared to simpler coumarins.
The molecular formula is C20H21NO3, with a molar mass of 323.4 g/mol. Key spectral data include:
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IR: O–H stretch (3200–3500 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹).
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NMR: Protons on the benzyl group resonate at δ 7.2–7.4 ppm (aromatic), while the methyl groups at positions 4 and 7 appear as singlets at δ 2.1–2.3 ppm .
Three-Dimensional Conformation
Computational studies using density functional theory (DFT) reveal that the benzyl(methyl)aminomethyl side chain adopts a gauche conformation, minimizing steric clashes with the chromenone core. The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the planar structure .
Synthesis and Derivative Optimization
Synthetic Routes
The synthesis typically follows a multi-step protocol:
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Pechmann Condensation: Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin .
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Nitration and Reduction: Nitration at position 6 followed by reduction with SnCl2/HCl produces 6-amino-7-hydroxy-4-methylcoumarin .
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Mannich Reaction: The amino group undergoes alkylation with benzyl(methyl)amine and formaldehyde to introduce the benzyl(methyl)aminomethyl substituent .
Example Reaction Scheme:
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
The compound exhibits dual inhibitory activity against MAO B and AChE, as shown in Table 1 .
Table 1: Enzyme Inhibition Data for Structural Analogs
| Compound | MAO B IC₅₀ (nM) | AChE IC₅₀ (µM) | Selectivity (MAO B/A) |
|---|---|---|---|
| Target Compound | 3.9 ± 0.8 | 6.2 ± 0.7 | 167 |
| Analog 6 | 7.5 ± 0.1 | 8.5 ± 1.8 | 160 |
| Analog 24 | 3.6 ± 0.5 | 3.6 ± 0.9 | 200 |
Key Findings:
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MAO B Inhibition: The benzyl(methyl)aminomethyl group enhances binding to the enzyme’s hydrophobic pocket, as confirmed by docking simulations .
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AChE Inhibition: Mixed-type inhibition suggests interaction with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, analogs reduced edema by 44.05% (vs. 38.10% for indomethacin) at 50 mg/kg . The mechanism involves suppression of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways .
Pharmacological Applications
Neurodegenerative Diseases
By inhibiting MAO B and AChE, the compound increases synaptic acetylcholine and dopamine levels, making it a candidate for Alzheimer’s and Parkinson’s disease therapy .
Oncology
Protein tyrosine phosphatase inhibition disrupts oncogenic signaling pathways, such as Ras/MAPK, reducing tumor cell proliferation.
Future Research Directions
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